molecular formula C19H16N2O5 B8776767 2-(4-hydroxy-1-methyl-8-phenoxyisoquinoline-3-carboxamido)acetic acid CAS No. 916171-77-2

2-(4-hydroxy-1-methyl-8-phenoxyisoquinoline-3-carboxamido)acetic acid

Cat. No.: B8776767
CAS No.: 916171-77-2
M. Wt: 352.3 g/mol
InChI Key: VZWBCVNPMRVNEF-UHFFFAOYSA-N
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Properties

CAS No.

916171-77-2

Molecular Formula

C19H16N2O5

Molecular Weight

352.3 g/mol

IUPAC Name

2-[(4-hydroxy-1-methyl-8-phenoxyisoquinoline-3-carbonyl)amino]acetic acid

InChI

InChI=1S/C19H16N2O5/c1-11-16-13(18(24)17(21-11)19(25)20-10-15(22)23)8-5-9-14(16)26-12-6-3-2-4-7-12/h2-9,24H,10H2,1H3,(H,20,25)(H,22,23)

InChI Key

VZWBCVNPMRVNEF-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=C(C(=N1)C(=O)NCC(=O)O)O)C=CC=C2OC3=CC=CC=C3

Origin of Product

United States

Preparation Methods

The synthesis of 2-(4-hydroxy-1-methyl-8-phenoxyisoquinoline-3-carboxamido)acetic acid involves multiple steps. The process begins with the reaction of 4-nitro-1,2-dicarbonitrile with phenol and potash to form a phenoxy derivative. This is followed by hydrolysis with potassium hydroxide in methanol to produce 4-phenoxyphthalic acid. The solid-phase mixture with glycine is then reacted in a melt at temperatures between 210°C and 220°C to yield the corresponding phthalimide . Industrial production methods typically follow similar synthetic routes but may involve optimizations for yield and purity.

Chemical Reactions Analysis

2-(4-hydroxy-1-methyl-8-phenoxyisoquinoline-3-carboxamido)acetic acid undergoes various chemical reactions, including:

Scientific Research Applications

2-(4-hydroxy-1-methyl-8-phenoxyisoquinoline-3-carboxamido)acetic acid has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-(4-hydroxy-1-methyl-8-phenoxyisoquinoline-3-carboxamido)acetic acid involves the inhibition of HIF prolyl hydroxylase. This inhibition stabilizes HIF, preventing its degradation and allowing it to activate the transcription of genes involved in erythropoiesis and iron metabolism. This coordinated response increases the blood’s oxygen-carrying capacity .

Comparison with Similar Compounds

2-(4-hydroxy-1-methyl-8-phenoxyisoquinoline-3-carboxamido)acetic acid is unique due to its specific inhibition of HIF prolyl hydroxylase. Similar compounds include:

These compounds share a common mechanism of action but may differ in their pharmacokinetic properties and clinical applications.

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